Guanosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
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Overview
Description
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a nucleoside triphosphate analogue. It is a derivative of guanosine monophosphate, where the phosphate group is substituted by a (beta,gamma-methylene)triphosphate group . This compound has a molecular formula of C11H18N5O13P3 and a molecular weight of 521.21 g/mol . It is used in various biochemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves the substitution of the phosphate group in guanosine monophosphate with a (beta,gamma-methylene)triphosphate group . The reaction conditions typically require a controlled environment with specific reagents to ensure the correct substitution and formation of the desired compound.
Industrial Production Methods
Industrial production of this compound is often carried out through microbial fermentation, where specific bacteria are used to convert sugars into the desired nucleotide analogue . This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized nucleotide analogues, while substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleotides and their analogues.
Biology: The compound is used in studies related to DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biochemical products and as a research tool in industrial laboratories
Mechanism of Action
The mechanism of action of guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. It acts as an analogue of guanosine triphosphate, influencing various biochemical processes such as:
Stimulation of guanine nucleotide-binding proteins: This leads to the activation of various signaling pathways.
Phosphoinositide hydrolysis: This process is crucial for the regulation of intracellular signaling.
Cyclic AMP accumulation: This plays a role in the regulation of various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Guanosine monophosphate: A nucleotide used as a monomer in RNA.
Guanosine diphosphate: A nucleotide involved in various metabolic processes.
Guanosine triphosphate: A nucleotide that serves as a substrate for RNA synthesis
Uniqueness
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to its (beta,gamma-methylene)triphosphate group, which imparts distinct biochemical properties and makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C11H18N5O13P3 |
---|---|
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,12,15,19)(H2,20,21,22)/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
XAUHNSYTUCDBCT-XXWJQXOGSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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